(S)-2-METHYLPYRROLIDINE

Biocatalysis Imine Reductase Enantioselective Reduction

(S)-2-Methylpyrrolidine (CAS 59335-84-1), systematically designated (2S)-2-methylpyrrolidine, is a chiral secondary amine characterized by a five-membered pyrrolidine ring bearing a methyl substituent at the C2 position in the S-configuration. This compound serves as a versatile chiral building block in asymmetric synthesis, a key intermediate in pharmaceutical development—particularly for histamine H3 receptor antagonists —and a precursor for chiral ionic liquid organocatalysts.

Molecular Formula C5H11N
Molecular Weight 85.15
CAS No. 59335-84-1
Cat. No. B2486314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-METHYLPYRROLIDINE
CAS59335-84-1
Molecular FormulaC5H11N
Molecular Weight85.15
Structural Identifiers
SMILESCC1CCCN1
InChIInChI=1S/C5H11N/c1-5-3-2-4-6-5/h5-6H,2-4H2,1H3/t5-/m0/s1
InChIKeyRGHPCLZJAFCTIK-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Methylpyrrolidine (CAS 59335-84-1): Chiral Pyrrolidine Building Block for Asymmetric Synthesis and H3 Receptor Ligand Development


(S)-2-Methylpyrrolidine (CAS 59335-84-1), systematically designated (2S)-2-methylpyrrolidine, is a chiral secondary amine characterized by a five-membered pyrrolidine ring bearing a methyl substituent at the C2 position in the S-configuration [1]. This compound serves as a versatile chiral building block in asymmetric synthesis, a key intermediate in pharmaceutical development—particularly for histamine H3 receptor antagonists [2]—and a precursor for chiral ionic liquid organocatalysts . Its enantiopure form is distinguished from its (R)-enantiomer (CAS 41720-98-3) by opposite optical rotation and, more critically, by distinct stereochemical recognition in both biological targets and crystallization-based resolution processes [3].

Why (S)-2-Methylpyrrolidine Cannot Be Substituted by Racemic Mixtures or Alternative Pyrrolidines


Generic substitution fails for (S)-2-methylpyrrolidine due to three verifiable incompatibilities: (1) The (R)-enantiomer (CAS 41720-98-3) exhibits opposite stereochemical recognition in biological targets, with H3 receptor SAR studies demonstrating that (R)-configuration generally confers superior in vitro potency across diverse chemical classes compared to the (S)-configuration ; conversely, in certain H3 antagonist scaffolds, the (S)-isomer provides slightly higher binding affinity [1]. (2) Unsubstituted pyrrolidine lacks the methyl group critical for modulating binding interactions in H3 pharmacophores . (3) Racemic 2-methylpyrrolidine requires additional chiral resolution steps that add cost and yield loss, as evidenced by the industrial racemization-recycling process developed specifically for the unwanted (S)-isomer during (R)-enantiomer production [2]. These non-interchangeable properties mandate specification of the precise enantiomer based on the target application.

Product-Specific Quantitative Differentiation Evidence for (S)-2-Methylpyrrolidine


Biocatalytic (S)-Selectivity: Paenibacillus elgii B69 IRED vs. Candida parapsilosis CpIM1 Conversion and Enantioselectivity Comparison

The (S)-selective imine reductase (IRED) from Paenibacillus elgii B69 converts 2-methylpyrroline to (S)-2-methylpyrrolidine with >99% conversion at substrate concentrations up to 500 mmol/L [1]. In direct contrast, the homologous enzyme CpIM1 from Candida parapsilosis ATCC 7330 achieves only approximately 30% conversion and 75% ee for the same substrate under comparable conditions . This represents a >3.3-fold difference in conversion efficiency and a 24% absolute difference in enantiomeric excess.

Biocatalysis Imine Reductase Enantioselective Reduction

Dielectrically Controlled Resolution (DCR): Solvent-Programmable Crystallization Selectivity for (S)- vs. (R)-2-Methylpyrrolidine

Dielectrically controlled resolution (DCR) enables preferential crystallization of either (R)- or (S)-2-methylpyrrolidine from the same resolving agent ((R,R)-tartaric acid) simply by adjusting solvent dielectric constant (ε) [1]. At ε = 24.4 (water/ethanol), the (R)-enantiomer preferentially crystallizes; at ε = 30, the (S)-enantiomer preferentially crystallizes. X-ray crystallography confirms that (S)-1 forms a distinct diastereomeric salt hydrate ((S)-1:(R,R)-2:H₂O) with larger interlayer spacing than the anhydrous (R)-1:(R,R)-2 salt [1]. Molecular mechanics calculations demonstrate that chiral spaces in (S)-1:(R,R)-2 crystals are structurally more suitable for accommodating (S)-1 than (R)-1 [1].

Chiral Resolution Crystallography Process Chemistry

Ionic Liquid Organocatalyst Performance: (S)-Pyrrolidin-2-ylmethyl Triazolium Salts vs. Non-Ionic Liquid Analogs in Michael Additions

(S)-Pyrrolidin-2-ylmethyl-1,2,3-triazolium salts, derived from (S)-2-methylpyrrolidine, function as task-specific ionic liquid organocatalysts for enantioselective Michael additions to β-nitrostyrenes . These catalysts enable the reaction to proceed in excess carbonyl compound as both reactant and solvent, achieving high yields and stereoselectivities with demonstrated recyclability . The ionic liquid tag confers recoverability not available to standard non-ionic pyrrolidine organocatalysts.

Organocatalysis Ionic Liquids Asymmetric Michael Addition

Histamine H3 Receptor Antagonist SAR: (S)- vs. (R)-2-Methylpyrrolidine Binding Affinity Differentiation

Structure-activity relationship analysis across a library of H3 antagonists constructed from (R)-2-methylpyrrolidine, (S)-2-methylpyrrolidine, and unsubstituted pyrrolidine revealed that 2-methylpyrrolidine generally enhances in vitro potency across diverse chemical classes, with the (R)-configuration being superior to the (S)-configuration in most scaffolds . However, in specific piperidine-butyl substituted H3 antagonist series, the (S)-methylpyrrolidine diastereomer provided slightly higher binding affinity compared to the corresponding (R)-isomer [1]. Both enantiomers demonstrate H3 receptor selectivity with no significant activity on other histamine receptor subtypes (H1, H2, H4) at concentrations up to 100-fold higher than those required for H3 inhibition [2].

Histamine H3 Receptor SAR Medicinal Chemistry

Commercial Purity Specifications: (S)-2-Methylpyrrolidine vs. (R)-Enantiomer Purity Grade Availability

Commercial suppliers offer (S)-2-methylpyrrolidine with verified purity specifications: TCI provides ≥98.0% (GC) with specific rotation [α]D +37.0 to +41.0° (c=1, hexane) [1]; Chem-Impex supplies ≥99% (GC) with density 0.834 g/mL at 25°C and [α]D²⁰ = 19 ± 1° (c=5, methanol) . The (R)-enantiomer (CAS 41720-98-3) is comparably available at ≥99% (GC) purity , with no significant purity grade advantage for either enantiomer in the commercial supply chain.

Chiral Building Block Analytical Specification Supply Chain

Validated Application Scenarios for (S)-2-Methylpyrrolidine Based on Quantitative Evidence


Biocatalytic Synthesis of (S)-2-Methylpyrrolidine Using Paenibacillus elgii B69 Imine Reductase

Industrial and laboratory-scale production of (S)-2-methylpyrrolidine via imine reductase (IRED)-catalyzed reduction of 2-methylpyrroline achieves >99% conversion and >99% enantiomeric excess when using the (S)-selective IRED from Paenibacillus elgii B69 [1]. Under optimized conditions with 150-500 mmol/L d-glucose as cofactor regeneration system, preparative-scale reactions (150 mL) yield approximately 1 g of product with >99% purity without requiring column chromatography or recrystallization. The alternative CpIM1 enzyme from Candida parapsilosis provides substantially inferior performance (~30% conversion, 75% ee) , making Paenibacillus elgii B69 IRED the preferred biocatalyst for (S)-enantiomer production. Ion exchange resin downstream processing using Amberlite IR-120(H), IRN-150, or Dowex Monosphere 650C achieves >90% product recovery capacity [1].

Development of Scaffold-Specific Histamine H3 Receptor Antagonists

(S)-2-Methylpyrrolidine serves as a chiral pharmacophore building block for histamine H3 receptor antagonists in specific chemical scaffolds where the (S)-configuration confers slightly higher binding affinity than the (R)-isomer [1]. H3 receptor SAR studies demonstrate that 2-methylpyrrolidine-containing compounds exhibit H3 receptor selectivity with no significant activity at H1, H2, or H4 receptors at concentrations up to 100-fold higher than H3 inhibitory concentrations (pKᵢ < 4.5 for human H4 receptor) . The (S)-enantiomer is particularly relevant for piperidine-butyl substituted antagonist series where diastereomeric mixtures separated and tested individually showed (S)-methylpyrrolidine superiority [1]. Procurement of the (S)-enantiomer is essential for these specific chemotypes, as the (R)-enantiomer demonstrates generally superior potency across diverse chemical classes overall [2].

Synthesis of Recyclable Chiral Ionic Liquid Organocatalysts

(S)-2-Methylpyrrolidine is a precursor for (S)-pyrrolidin-2-ylmethyl-1,2,3-triazolium salts, which function as task-specific chiral ionic liquid organocatalysts for enantioselective Michael additions to β-nitrostyrenes [1]. These catalysts are synthesized via click reaction and alkylation, then employed in reactions where excess carbonyl compound serves as both reactant and solvent [1]. The ionic liquid tag confers catalyst recyclability—a property not available from non-ionic pyrrolidine organocatalysts—making this application valuable for sustainable asymmetric synthesis workflows. The demonstrated ability to recover and reuse the catalyst across multiple reaction cycles distinguishes (S)-2-methylpyrrolidine-derived ionic liquids from single-use organocatalyst alternatives.

Dielectrically Controlled Resolution Process Development

Process chemists can exploit the dielectrically controlled resolution (DCR) phenomenon for (S)-2-methylpyrrolidine isolation from racemic mixtures using (R,R)-tartaric acid as the resolving agent [1]. At a solvent dielectric constant of ε = 30 (water/ethanol), the (S)-enantiomer preferentially crystallizes as (S)-1:(R,R)-2:H₂O, whereas at ε = 24.4, the (R)-enantiomer crystallizes [1]. This solvent-programmable selectivity provides a tunable process parameter for enantiomer separation. The (S)-enantiomer is also the unwanted stereoisomer generated during industrial-scale classical resolution of racemic 2-methylpyrrolidine to obtain (R)-1 for H3 pharmacophore applications; thiyl radical-mediated racemization with AIBN in water enables recycling of waste (S)-1 back to racemate for subsequent re-resolution .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-2-METHYLPYRROLIDINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.